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Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for the

organic compound 5-Undecene, 4-methyl- (CAS No. 143185-91-5). Due to the limited

availability of direct experimental spectra for this specific molecule, this document synthesizes

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data based on established spectroscopic principles and data from analogous structures. This

guide also outlines standardized experimental protocols for the acquisition of such data,

intended to serve as a practical reference for researchers in organic synthesis, natural product

chemistry, and drug development.

Introduction
5-Undecene, 4-methyl-, with the molecular formula C₁₂H₂₄, is an unsaturated hydrocarbon.[1]

Its structure, featuring a methyl branch near a double bond, presents a unique spectroscopic

fingerprint. Understanding the NMR, IR, and MS characteristics of this molecule is crucial for its

identification, characterization, and quality control in various research and development

applications. This document aims to provide a predictive yet comprehensive spectroscopic

profile to aid in these endeavors.
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The following sections and tables summarize the predicted spectroscopic data for 5-
Undecene, 4-methyl-. These predictions are derived from the analysis of its chemical

structure, comparison with isomers, and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below. Chemical shifts

(δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for 5-Undecene, 4-methyl-

Protons
Chemical Shift
(ppm)

Multiplicity Integration

Olefinic H ~5.2 - 5.5 Multiplet 2H

Methine H (C4) ~2.0 - 2.3 Multiplet 1H

Allylic CH₂ ~1.9 - 2.1 Multiplet 2H

CH₂ Groups ~1.2 - 1.4 Multiplet 10H

Methyl H (C4-CH₃) ~0.9 - 1.1 Doublet 3H

Terminal CH₃ ~0.8 - 1.0 Triplet 6H

Table 2: Predicted ¹³C NMR Data for 5-Undecene, 4-methyl-

Carbon Chemical Shift (ppm)

Olefinic C ~125 - 135

Methine C (C4) ~35 - 45

Allylic C ~30 - 35

Aliphatic CH₂ ~20 - 40

Methyl C (C4-CH₃) ~15 - 25

Terminal CH₃ ~10 - 15
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

key IR absorption bands for 5-Undecene, 4-methyl- are listed below.

Table 3: Predicted IR Absorption Bands for 5-Undecene, 4-methyl-

Wavenumber (cm⁻¹) Bond Vibration Intensity

~3000 - 3100 C-H stretch (alkene) Medium

~2850 - 3000 C-H stretch (alkane) Strong

~1640 - 1680 C=C stretch Medium to Weak

~1450 - 1470 C-H bend (alkane) Medium

~1370 - 1380 C-H bend (methyl) Medium

~675 - 1000 =C-H bend (alkene) Medium to Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted mass spectrum of 5-Undecene, 4-methyl- would show a

molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry Data for 5-Undecene, 4-methyl-
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m/z Interpretation Relative Abundance

168 Molecular Ion [M]⁺ Low to Medium

153 [M - CH₃]⁺ Low

139 [M - C₂H₅]⁺ Low

125 [M - C₃H₇]⁺ Medium

111 [M - C₄H₉]⁺ Medium

97 [M - C₅H₁₁]⁺ Medium

83 [C₆H₁₁]⁺ High

69 [C₅H₉]⁺ High

55 [C₄H₇]⁺ High

41 [C₃H₅]⁺ High

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized

protocols and may require optimization based on the specific instrumentation and sample

characteristics.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of liquid 5-Undecene, 4-methyl-.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each

carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans will be required due to the low natural abundance of ¹³C

(typically several hundred to thousands of scans).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum and reference the chemical shifts to TMS.

Attenuated Total Reflectance (ATR) IR Spectroscopy
Objective: To obtain the infrared spectrum of liquid 5-Undecene, 4-methyl-.

Methodology:

Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable

solvent (e.g., isopropanol) and acquire a background spectrum.[2] This will be subtracted

from the sample spectrum.
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Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal,

ensuring complete coverage.[2]

Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400

cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically subtract the background spectrum. Perform

baseline correction if necessary. Identify and label the significant absorption peaks.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Undecene, 4-
methyl-.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or

ion trap analyzer).

GC Conditions:

Column: Use a non-polar capillary column (e.g., DB-5ms).

Injector: Set the injector temperature to a value that ensures rapid volatilization without

thermal decomposition (e.g., 250 °C).

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the

components of the sample.

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

MS Conditions:
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Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[3]

Mass Range: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-500).

Solvent Delay: Include a solvent delay to prevent the high concentration of the solvent

from saturating the detector.

Data Analysis:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the

compound of interest.

Extract the mass spectrum for that peak.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure. Comparison with spectral libraries can aid in identification.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Organic Compound
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Volatile Solvent

NMR Spectrometer ATR-IR Spectrometer GC-MS System

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of an

organic compound.

Conclusion
This technical guide provides a foundational spectroscopic profile for 5-Undecene, 4-methyl-,
based on predictive methods. The tabulated data for NMR, IR, and MS, along with the detailed

experimental protocols, offer a valuable resource for researchers. While these predicted

spectra await experimental verification, they serve as a robust starting point for the

identification and characterization of this compound and its related structures. The provided
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workflow visualization further clarifies the logical progression of spectroscopic analysis in a

laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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